molecular formula C7H4Cl2O4S B1455829 3-Chloro-4-(chlorosulfonyl)benzoic acid CAS No. 29872-68-2

3-Chloro-4-(chlorosulfonyl)benzoic acid

Cat. No.: B1455829
CAS No.: 29872-68-2
M. Wt: 255.07 g/mol
InChI Key: XHFNLMKGUSRXQF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 4-chlorobenzoic acid. The reaction is carried out by treating 4-chlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{ClO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{O}_4\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced reactors and precise temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions

Scientific Research Applications

3-Chloro-4-(chlorosulfonyl)benzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in specialized chemical syntheses where precise control over reactivity is required.

Properties

IUPAC Name

3-chloro-4-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFNLMKGUSRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29872-68-2
Record name 3-chloro-4-(chlorosulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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